molecular formula C15H13NO4 B11717148 2-Nitrophenyl 2,3-dimethylbenzoate

2-Nitrophenyl 2,3-dimethylbenzoate

Cat. No.: B11717148
M. Wt: 271.27 g/mol
InChI Key: XNFMTTJDASIWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group attached to the phenyl ring and two methyl groups on the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrophenyl 2,3-dimethylbenzoate typically involves the esterification of 2-nitrophenol with 2,3-dimethylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2,3-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-Nitrophenyl 2,3-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrophenyl 2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The ester moiety can also be hydrolyzed by esterases, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrophenyl 2,3-dimethylbenzoate is unique due to the specific positioning of the nitro group and the two methyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(2-nitrophenyl) 2,3-dimethylbenzoate

InChI

InChI=1S/C15H13NO4/c1-10-6-5-7-12(11(10)2)15(17)20-14-9-4-3-8-13(14)16(18)19/h3-9H,1-2H3

InChI Key

XNFMTTJDASIWNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.